Cas no 358780-25-3 (Ethanone,2-bromo-1-(5-methyl-3-pyridinyl)-)
Ethanone,2-bromo-1-(5-methyl-3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-bromo-1-(5-methyl-3-pyridinyl)-
- Ethanone, 2-bromo-1-(5-methyl-3-pyridinyl)- (9CI)
- 2-bromo-1-(5-methylpyridin-3-yl)ethanone
- DTXSID50620777
- AKOS017560137
- 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one
- SCHEMBL1203317
- 358780-25-3
-
- Inchi: 1S/C8H8BrNO/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3H2,1H3
- InChI Key: PDQTWYAUECYFNH-UHFFFAOYSA-N
- SMILES: BrCC(C1C=NC=C(C)C=1)=O
Computed Properties
- Exact Mass: 212.97894
- Monoisotopic Mass: 212.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
Ethanone,2-bromo-1-(5-methyl-3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076872-5g |
2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one |
358780-25-3 | 5g |
¥13200.00 | 2024-05-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076872-25g |
2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one |
358780-25-3 | 25g |
¥30030.00 | 2024-05-16 |
Ethanone,2-bromo-1-(5-methyl-3-pyridinyl)- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Ethanone,2-bromo-1-(5-methyl-3-pyridinyl)-
Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) and Its Significance in Modern Chemical Research
Ethanone,2-bromo-1-(5-methyl-3-pyridinyl), with the CAS number 358780-25-3, is a compound that has garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to a class of heterocyclic ketones that exhibit a range of biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and pyridine moieties in its structure enhances its reactivity, allowing for diverse chemical modifications that can be tailored for specific biological targets.
The< strong> molecular structure of Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) features a central ketone group flanked by a bromine substituent and a 5-methyl-3-pyridinyl group. This arrangement not only contributes to its stability but also provides multiple sites for functionalization. The bromine atom, in particular, serves as a versatile handle for further chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
In recent years, there has been significant interest in the development of small molecule inhibitors for various diseases, particularly those involving protein-protein interactions. Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) has been explored as a potential lead compound in this context due to its ability to interact with biological targets through both hydrophobic and electrostatic interactions. The pyridine ring, with its nitrogen atom, can form hydrogen bonds with polar residues in proteins, while the methyl group can enhance hydrophobic interactions. This dual capability makes it an attractive candidate for designing molecules that can modulate protein function.
One of the most compelling aspects of Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) is its utility in fragment-based drug discovery. Fragment-based approaches involve identifying small molecule fragments that bind to target proteins with high affinity. These fragments can then be optimized through iterative chemical modifications to produce lead compounds. The structural features of Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) make it an ideal starting point for such campaigns. Its relatively simple structure allows for easy synthesis and modification, while its binding properties can be fine-tuned to improve potency and selectivity.
Recent studies have highlighted the potential of Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is associated with numerous diseases, making them attractive targets for drug development. The bromine substituent in Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) allows for facile introduction of additional functional groups that can enhance binding to kinase active sites. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups that mimic natural substrates or allosteric sites on kinases.
The< strong> versatility of Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) also extends to its application in materials science and catalysis. Pyridine derivatives are known for their ability to act as ligands in transition metal catalysis. The presence of the methyl group in Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) enhances its solubility and stability in various solvents, making it an effective ligand for homogeneous catalytic systems. These systems are widely used in industrial processes for the synthesis of fine chemicals and polymers.
In conclusion, Ethanone,2-bromo-1-(5-methyl-3-pyridinyl) (CAS no 358780-25-3) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an excellent scaffold for the development of novel therapeutic agents targeting various diseases. Additionally, its reactivity and stability make it a valuable tool in synthetic chemistry and catalysis. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the field of chemical biology.
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